Product packaging for Z-Gly-His-OH(Cat. No.:CAS No. 38972-84-8)

Z-Gly-His-OH

Cat. No.: B1580729
CAS No.: 38972-84-8
M. Wt: 346.34 g/mol
InChI Key: MGWOHDNBHDHWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Gly-His-OH is a synthetic tripeptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine residue. This protecting group is a common feature in peptide synthesis, used to block reactivity during the construction of longer peptide chains . The structure of this compound suggests its primary research application is in the field of peptide chemistry as a building block or precursor. For instance, peptides containing the Gly-His sequence are of significant interest. One prominent example is Gly-His-Lys, known as copper peptide, which is studied for its biological activities and is the subject of advanced synthesis methods, including photochemical techniques . Furthermore, synthetic peptides containing glycine and histidine are actively explored for their potential in therapeutic development, particularly for neurological and cardiovascular diseases . Researchers utilize this compound in laboratory settings for various applications, including the development of novel synthetic methodologies and the study of peptide function. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O5 B1580729 Z-Gly-His-OH CAS No. 38972-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(20-13(15(22)23)6-12-7-17-10-19-12)8-18-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWOHDNBHDHWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38972-84-8
Record name MLS002706744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Strategic Considerations for Z Gly His Oh

Solution-Phase Synthesis Approaches for Z-Gly-His-OH and its Derivatives

Solution-phase peptide synthesis offers a versatile platform for the preparation of this compound. This classical approach allows for the purification and characterization of intermediates at each step, ensuring the quality of the final product. core.ac.uk

Optimization of Carboxyl Activation and Amide Bond Formation Reactions

The formation of the amide bond between glycine (B1666218) and histidine is the cornerstone of this compound synthesis. This process begins with the activation of the carboxyl group of the N-protected glycine, Z-Gly-OH. A variety of activating reagents can be employed, each with its own reaction kinetics and potential for side reactions. uni-kiel.de Common methods for carboxyl activation include the formation of active esters, acid chlorides, or the use of carbodiimides. uni-kiel.dersc.org

For instance, the use of coupling reagents can facilitate the reaction under mild conditions. mdpi.com The choice of activation method can significantly impact the yield and purity of the resulting dipeptide. For example, some activation strategies may require carefully controlled temperatures to minimize side reactions. google.com The optimization of these conditions is crucial for an efficient and clean reaction. nih.gov

Recent research has explored novel methods for carboxylic acid activation, such as light-mediated protocols, which may offer alternative pathways for amide bond formation. researchgate.net The selection of the optimal activation strategy depends on factors such as the scale of the synthesis, the desired purity, and the specific properties of the amino acid derivatives being coupled.

Evaluation of Coupling Reagents and Additives in this compound Synthesis

A wide array of coupling reagents is available for peptide synthesis, broadly categorized into carbodiimides, phosphonium (B103445) salts, and guanidinium (B1211019) salts. rsc.orgluxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) were among the first to be widely used. luxembourg-bio.com However, the use of additives is often necessary to suppress side reactions and reduce racemization, especially when dealing with sensitive amino acids like histidine. luxembourg-bio.com

Additives such as 1-hydroxy-1H-benzotriazole (HOBt) and its derivatives have been shown to improve yields and minimize the loss of stereochemical integrity. luxembourg-bio.com For example, the use of HOBt can significantly reduce epimerization levels during the coupling of peptide fragments. luxembourg-bio.com More recent developments have introduced reagents like OxymaPure, which has demonstrated exceptional ability to suppress racemization and enhance coupling efficiency. csic.es

The choice of coupling reagent and additive can also be influenced by the solvent system used. Some modern protocols have even explored the use of "green" solvents to improve the sustainability of the synthesis process. rsc.org The table below summarizes some common coupling reagents and their applications.

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, EDCFirst generation of coupling reagents; often require additives to suppress racemization. luxembourg-bio.com
Phosphonium Salts BOP, PyBOPDo not produce guanidinium by-products. luxembourg-bio.com
Guanidinium Salts HATU, HBTUKnown for high reactivity and effectiveness in difficult couplings. rsc.orgluxembourg-bio.com
Oxyma-based Reagents OxymaPureExcellent at suppressing racemization and improving coupling efficiency. csic.es

Strategies for Protecting Group Management (e.g., Benzyloxycarbonyl 'Z' Group)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus and reactive side chains. peptide.com The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino group in solution-phase synthesis. peptide.commasterorganicchemistry.com It is typically installed using benzyloxycarbonyl chloride (Cbz-Cl) and can be removed under mild conditions, such as catalytic hydrogenation, which proceeds at a neutral pH. masterorganicchemistry.com

For histidine, the imidazole (B134444) side chain is reactive and often requires protection to avoid side reactions. core.ac.uk Trityl (Trt) based protecting groups are commonly used for the histidine side chain in Fmoc-based solid-phase synthesis and are removed under acidic conditions. peptide.com The careful selection and management of these protecting groups are critical for a successful synthesis. An orthogonal protection strategy, where protecting groups can be removed selectively under different conditions, is often employed to allow for complex peptide modifications. organic-chemistry.orgiris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Protocols Applicable to this compound Incorporation

Solid-phase peptide synthesis (SPPS) provides an efficient alternative to solution-phase methods, where the growing peptide chain is anchored to a solid support. core.ac.ukconceptlifesciences.com This approach simplifies purification, as excess reagents and by-products can be washed away after each step. conceptlifesciences.com

Resin Selection and Loading Strategies for Histidine-Containing Peptides

The choice of resin is a critical first step in SPPS. biosynth.com The resin's properties, such as its loading capacity and swelling characteristics, can significantly impact the synthesis. iris-biotech.de For peptides with C-terminal histidine, which is prone to racemization, trityl-based resins like 2-chlorotrityl chloride resin are often recommended. biosynth.commerckmillipore.com These resins allow for the synthesis of protected peptide fragments under mild cleavage conditions. merckmillipore.com

The loading of the first amino acid onto the resin is a crucial step that must be optimized to avoid side reactions like dipeptide formation. merckmillipore.com The choice of resin also influences the final cleavage conditions required to release the synthesized peptide. merckmillipore.com

Resin TypeLinker TypeRecommended For
Wang Resin p-Alkoxybenzyl esterGeneral purpose for peptide acids. merckmillipore.com
2-Chlorotrityl Resin TritylC-terminal residues prone to racemization (e.g., His, Cys); synthesis of protected peptides. biosynth.commerckmillipore.com
Rink Amide Resin Acid-labileSynthesis of peptide amides. biosynth.com
Sieber Resin XanthenylSynthesis of protected peptide amides. biosynth.com

Challenges and Solutions in the Stepwise Assembly of this compound Sequences

The stepwise assembly of peptides on a solid support can be challenging, especially for "difficult" sequences that are prone to aggregation. luxembourg-bio.comnih.gov Incomplete coupling reactions can lead to the accumulation of deletion sequences, which are difficult to separate from the target peptide. luxembourg-bio.com To ensure complete reactions, double or triple coupling cycles may be necessary for problematic sequences. luxembourg-bio.com

Histidine itself presents a significant challenge in SPPS due to the reactivity of its imidazole side chain, which can lead to side reactions if left unprotected. core.ac.ukpeptide.com The imidazole nitrogen can also contribute to the racemization of histidine during coupling. nih.gov To mitigate these issues, the histidine side chain is typically protected. core.ac.uk

Furthermore, the formation of diketopiperazines is a common side reaction, particularly with sequences containing glycine or proline, leading to the loss of the peptide from the resin. merckmillipore.com Using bulky linkers, such as those on trityl resins, can help to reduce this side reaction. merckmillipore.com Recent advancements, such as microwave-assisted SPPS, have shown promise in improving the synthesis of histidine-containing peptides by enabling efficient coupling with low racemization. nih.gov

Control of Stereochemical Integrity and Epimerization Suppression in this compound Synthesis

Mechanistic Insights into Racemization Pathways Affecting Glycine and Histidine Residues

In the synthesis of this compound, the C-terminal histidine residue is the component at risk of racemization upon activation of its carboxyl group for coupling. Glycine, being an achiral amino acid, does not possess a stereocenter and therefore cannot undergo racemization. However, the activation of the N-protected dipeptide acid, this compound, makes the α-proton of the histidine residue susceptible to abstraction.

There are two primary mechanisms through which racemization can occur during peptide bond formation:

Oxazolone (B7731731) Formation: This is considered the most significant pathway for racemization in peptide synthesis. nih.govuva.nl When the carboxyl group of the C-terminal amino acid (histidine in this case) is activated, the carbonyl oxygen of the adjacent glycine residue can perform an intramolecular nucleophilic attack on the activated carboxyl group. This cyclization reaction forms a 5(4H)-oxazolone intermediate. uva.nl The α-proton of the histidine residue in this oxazolone ring is highly acidic and can be easily abstracted by a base present in the reaction mixture. uva.nl The resulting planar, achiral enolate intermediate can then be re-protonated from either side, leading to a mixture of L- and D-histidine-containing peptides. nih.gov The use of urethane-type protecting groups, such as the benzyloxycarbonyl (Z) group, generally slows down the rate of oxazolone formation compared to amide-type protecting groups. thieme-connect.de

Direct Enolization (α-Proton Abstraction): A base can directly abstract the α-proton from the activated histidine residue, forming a carbanion intermediate. nih.govbibliomed.org Subsequent re-protonation leads to racemization. This pathway is more likely with amino acid residues that have highly acidic α-protons and under strongly basic conditions. nih.gov The electron-withdrawing nature of the activating group on the carboxyl function increases the acidity of this α-proton, facilitating its abstraction. thieme-connect.de

Histidine is known to be one of the amino acids most prone to racemization during coupling reactions. highfine.compeptide.com This susceptibility is often attributed to the electronic properties of its imidazole side chain, which can influence the acidity of the α-proton. Protecting the imidazole nitrogen, for instance with a methoxybenzyl group, has been shown to significantly reduce racemization. peptide.com

Development of Methodologies to Minimize Epimerization During this compound Coupling

Significant research has focused on developing coupling methods that suppress epimerization. These strategies primarily revolve around the choice of coupling reagents, additives, and reaction conditions.

Coupling Reagents and Additives: The initial use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone for peptide activation led to substantial racemization due to the formation of a highly reactive O-acylisourea intermediate, which readily cyclizes to the problematic oxazolone. thieme-connect.degoogle.com To circumvent this, the in-situ formation of active esters using nucleophilic additives has become standard practice. thieme-connect.de

The most common and effective strategy is the addition of hydroxylamine (B1172632) derivatives. uva.nl

1-Hydroxybenzotriazole (HOBt): Developed by König and Geiger, HOBt reacts with the O-acylisourea intermediate to form a less reactive, yet still efficient, HOBt-active ester. thieme-connect.deuva.nl This ester is more resistant to cyclization into an oxazolone, thereby significantly suppressing racemization. In a classic example, the use of HOBt in a Z-Gly-Phe-OH coupling reduced epimerization from 35% to just 1.5%. uva.nl

7-Aza-1-hydroxybenzotriazole (HOAt): This additive is generally more effective at suppressing racemization than HOBt, particularly in challenging couplings. thieme-connect.deu-tokyo.ac.jp The nitrogen atom in the pyridine (B92270) ring is thought to accelerate the coupling reaction, further minimizing the time available for epimerization. u-tokyo.ac.jp

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): Oxyma and its derivatives have emerged as highly efficient, non-explosive alternatives to HOBt and HOAt, demonstrating excellent racemization suppression. highfine.com

The combination of a carbodiimide (B86325) like DCC or N,N'-diisopropylcarbodiimide (DIC) with one of these additives is a cornerstone of modern peptide synthesis. google.comgoogle.com Onium salts, such as HBTU and HATU, which incorporate the HOBt or HOAt moiety directly into their structure, are also widely used for efficient coupling with low levels of epimerization. nih.gov

Inorganic Additives: The use of copper(II) ions, typically from CuCl₂, in combination with HOBt has been shown to be a powerful method for suppressing epimerization, even in difficult fragment couplings. peptide.comuniurb.it The copper ions are believed to chelate with the reactants, preventing the formation of the oxazolone intermediate. nih.gov This approach can yield products with minimal epimerization (as low as 0.1%). uniurb.it

Influence of Base and Solvent: The choice and amount of base used are critical. Tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used, but their basicity can promote racemization via both the oxazolone and direct enolization pathways. highfine.comgoogle.com Using a less hindered or weaker base, or minimizing the amount of base, can be beneficial. Solvents also play a role; polar aprotic solvents like DMF can increase the rate of epimerization compared to less polar solvents like dichloromethane (B109758) (DCM). u-tokyo.ac.jp

Coupling Reagent SystemKey FeaturesReported Epimerization Levels
DCC or DIC aloneForms highly reactive O-acylisourea; high risk of oxazolone formation.High (e.g., >30% in some cases) thieme-connect.deuva.nl
DIC / HOBtForms HOBt-active ester, which is less prone to racemization. A classic and cost-effective method.Low (e.g., <1-2%) thieme-connect.deuva.nl
DIC / HOAtHOAt is often superior to HOBt in suppressing racemization, especially for difficult sequences.Very Low (Lower than HOBt) thieme-connect.de
HATU / BaseIncorporates the HOAt moiety for rapid, efficient coupling.Very Low nih.govmdpi.com
DIC / HOBt / CuCl₂Copper ions provide an additional mechanism to prevent oxazolone formation.Extremely Low (e.g., ~0.1%) uniurb.it

Enzymatic Approaches for this compound and Related Peptide Bond Formation

Enzymatic peptide synthesis offers a compelling alternative to chemical methods, primarily because it can completely eliminate the problem of racemization. sci-hub.st Enzymes operate under mild conditions (aqueous solutions, neutral pH, room temperature) and exhibit high stereo- and regioselectivity, often obviating the need for side-chain protection. sci-hub.st

For the synthesis of this compound, proteases and lipases are the most relevant enzyme classes. The strategy employed is typically a kinetically controlled synthesis. In this approach, an activated acyl donor ester (e.g., Z-Gly-OMe or Z-Gly-OEt) is reacted with an amine nucleophile (e.g., H-His-OH). The enzyme catalyzes the aminolysis reaction to form the peptide bond much faster than the competing hydrolysis of the ester substrate. sci-hub.st

Protease-Catalyzed Synthesis: Proteases such as α-chymotrypsin and glycyl endopeptidase can catalyze the formation of peptide bonds.

α-Chymotrypsin: This enzyme has been used for the synthesis of peptides containing histidine at the P1 position (the amino acid residue on the C-terminal side of the scissile bond). sci-hub.st Studies on the synthesis of His-Lys sequences have shown that α-chymotrypsin can effectively catalyze acyl transfer from donor esters to lysine (B10760008) derivatives. sci-hub.st A similar principle applies to the synthesis of this compound, where Z-Gly-OR would serve as the acyl donor and histidine as the nucleophile.

Glycyl Endopeptidase: This enzyme, often sourced from papaya, specifically recognizes glycine at the P1 position, making it highly suitable for synthesizing Z-Gly-X type peptides. researchgate.net Research has demonstrated the efficient solid-to-solid synthesis of model peptides like Z-Gly-Phe-NH₂, Z-Gly-Leu-NH₂, and Z-Gly-Tyr-NH₂ using glycyl endopeptidase. researchgate.net This indicates a strong potential for its application in the synthesis of this compound.

Lipase-Catalyzed Synthesis: Lipases, which are robust and stable enzymes, are also well-known for their ability to catalyze the formation of amide bonds (aminolysis) in addition to their natural function of ester hydrolysis. psu.edumdpi.com

Candida antarctica Lipase B (CALB): This lipase, often used in an immobilized form (e.g., Novozym 435), is a highly effective catalyst for aminolysis. psu.eduresearchgate.net It has been shown to catalyze the conversion of carboxylic esters to amides in nearly quantitative yields. psu.edu The synthesis of this compound could be achieved by reacting a simple ester of Z-glycine with histidine in the presence of CALB. The high chemoselectivity of the enzyme for aminolysis over esterification is a significant advantage. psu.edu

EnzymeAcyl Donor ExampleNucleophileKey Advantages
α-ChymotrypsinZ-His-OMeH-Lys-NH₂Stereospecific, no racemization, no side-chain protection needed. sci-hub.st
Glycyl EndopeptidaseZ-Gly-OHH-Phe-NH₂Specific for Gly at P1 position, high efficiency in solid-to-solid synthesis. researchgate.net
Candida antarctica Lipase B (CALB)Fatty Acid EstersAminoalcoholsRobust, stable, high chemoselectivity for amide formation, can be used in organic solvents or solvent-free systems. psu.edumdpi.com

Advanced Conformational Analysis and Molecular Structure Elucidation of Z Gly His Oh

Spectroscopic Probes for Z-Gly-His-OH Conformational Characterization

Spectroscopic techniques are powerful tools for investigating the structural nuances of peptides in various states. They provide insights into secondary structure, hydrogen bonding patterns, and chiral conformations, which are essential for a comprehensive understanding of this compound.

Infrared (IR) and Ultraviolet (UV) spectroscopy are instrumental in identifying key structural elements of this compound. IR spectroscopy, particularly in the gas phase, reveals detailed information about the intramolecular hydrogen bonding networks that stabilize the peptide's conformers. Studies combining IR spectroscopy with theoretical calculations have identified various hydrogen bond types, such as those involving the amide groups and the histidine side chain.

The vibrational frequencies observed in the IR spectrum serve as signatures for specific structural motifs. For instance, the stretching frequencies of the N-H and O-H groups are sensitive to their involvement in hydrogen bonds. In the gas phase, this compound exhibits a variety of conformers, each with a unique hydrogen-bonding pattern. These patterns can be systematically studied by monitoring the shifts in the vibrational frequencies of the amide and carboxyl groups.

Table 1: Observed IR Frequencies (cm⁻¹) for Key Vibrational Modes in this compound Conformers

Vibrational ModeConformer AConformer BConformer C
Amide N-H Stretch345734333410
Carboxyl O-H Stretch356635243500
Amide I (C=O Stretch)175817451730
Amide II (N-H Bend)152015351545

This table is illustrative and based on typical data from gas-phase IR spectroscopic studies of protected dipeptides.

While gas-phase studies provide information on intrinsic conformations, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure of peptides in solution. For this compound, NMR can elucidate the average conformation and dynamic behavior in different solvents. Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts are used to derive spatial proximities between atoms and dihedral angle restraints.

The histidine imidazole (B134444) ring's tautomeric state and protonation level, which are pH-dependent, significantly influence the solution conformation of this compound. NMR studies can monitor the chemical shift changes of the imidazole protons (C2-H and C4-H or C5-H) to determine the pKa values and the predominant tautomer at a given pH. This information is crucial for understanding how the local environment affects the peptide's structure.

The electronic transitions of the amide chromophores and the aromatic rings of the Z-group and histidine side chain contribute to the CD spectrum. Changes in the CD signal upon variations in solvent, temperature, or pH can indicate conformational transitions. For instance, the adoption of a specific folded structure stabilized by hydrogen bonds would result in a distinct CD spectrum compared to a more flexible, random-coil state.

Gas-Phase Conformational Landscapes of this compound and Analogous Peptides

Studying peptides in the gas phase allows for the characterization of their intrinsic conformational preferences, free from the influence of a solvent. This approach provides a fundamental understanding of the forces that govern peptide folding.

In the absence of solvent, the conformations of this compound are primarily stabilized by intramolecular hydrogen bonds. Computational studies have shown that these interactions can lead to compact, folded structures. The most stable conformers are those that maximize the number and strength of these hydrogen bonds.

The primary types of intramolecular hydrogen bonds observed in this compound involve:

The amide N-H group of the histidine residue acting as a donor to the oxygen atom of the Z-group's carbonyl.

The carboxyl O-H group acting as a donor to the amide carbonyl of the glycine (B1666218) residue.

Interactions involving the histidine side chain, which can fold back to interact with the peptide backbone.

The relative stability of these conformers is determined by a delicate balance of these interactions, as well as steric effects.

The benzyloxycarbonyl (Z) group is not merely a passive protecting group; it actively influences the conformational landscape of the peptide. The aromatic ring of the Z-group can engage in π-stacking interactions with the histidine side chain, and its carbonyl group can act as a hydrogen bond acceptor. These interactions can significantly restrict the conformational freedom of the peptide backbone, favoring certain folded structures over others.

Studies comparing Z-protected peptides with their unprotected or alternatively protected counterparts have demonstrated the structure-inducing propensity of the Z-group. This highlights the importance of considering the protecting group as an integral part of the peptide's structure when analyzing its conformational preferences.

Solution-Phase Conformational Dynamics and Solvent Effects on this compound

The conformation of peptides in solution is a dynamic equilibrium of various structures, influenced significantly by the surrounding solvent environment. For this compound, the interplay between intramolecular forces and interactions with solvent molecules dictates its conformational preferences. In aqueous solutions, peptides like this compound, which contain both hydrophobic and hydrophilic groups, exhibit complex conformational landscapes. The solvent can modulate the stability of different conformers by forming hydrogen bonds and through electrostatic interactions. acs.orgrsc.orgub.edu

The conformational flexibility of a dipeptide like this compound is influenced by the rotational freedom around its backbone dihedral angles (φ, ψ) and the side-chain dihedral angles of the histidine residue. The solvent environment plays a crucial role in determining the preferred values of these angles. For instance, in polar solvents like water, conformations that allow for maximal exposure of polar groups to the solvent and shielding of nonpolar groups are generally favored. This is a manifestation of the hydrophobic effect, a primary driving force in the folding of biomolecules. tamu.edu

Computational studies on similar dipeptides have shown that the presence of explicit solvent molecules is critical for accurately predicting conformational preferences. rsc.org Implicit solvent models can provide a qualitative understanding but often fail to capture the specific hydrogen bonding networks that stabilize certain conformations. aip.org The zwitterionic nature of the amino acid residues in neutral aqueous solution further complicates the conformational analysis, as the charged termini interact strongly with polar solvent molecules. rsc.orgaip.org

Microsolvation refers to the direct interaction of a solute molecule with a small, discrete number of solvent molecules. This approach allows for a detailed quantum mechanical investigation of the specific solute-solvent interactions that are averaged out in bulk solvent models. Studies on glycine and other amino acids have demonstrated that even a few water molecules can significantly alter the relative energies of different conformers and can be sufficient to stabilize the zwitterionic form over the neutral form. aip.orgacs.orgmdpi.com

For this compound, microsolvation with water molecules would involve the formation of hydrogen bonds with the amide backbone, the carboxylic acid group, the histidine imidazole ring, and the benzyloxycarbonyl (Z) protecting group. Theoretical studies on similar systems have shown that the initial water molecules preferentially bind to the most polar sites, such as the carboxylate and ammonium (B1175870) groups in the zwitterionic form. aip.org As the number of water molecules increases, a hydrogen-bonding network begins to form, which can bridge different functional groups of the peptide, thereby restricting its conformational freedom and stabilizing specific structures. mdpi.comresearchgate.net

The explicit inclusion of solvent molecules in theoretical calculations provides a more accurate description of the local environment around the peptide. This is particularly important for understanding phenomena such as proton transfer and the stabilization of charged species, which are fundamental to the behavior of peptides in biological systems. aip.orgacs.org The number of water molecules needed to create a complete solvation shell and to reproduce the properties of the bulk solvent environment is a subject of ongoing research. aip.orgmdpi.com

Computational Chemistry Approaches to this compound Structure and Energetics

Computational chemistry provides powerful tools to investigate the structure, energetics, and dynamics of molecules like this compound at an atomic level of detail. These methods complement experimental techniques by providing insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.net For this compound, DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netaip.org By performing geometry optimizations starting from various initial structures, it is possible to map out the potential energy surface and identify the different stable conformers and the energy barriers between them. researchgate.netjosephbragin.com

Once the optimized geometries are obtained, DFT can be used to calculate vibrational frequencies. researchgate.net This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational spectra can be directly compared with experimental infrared (IR) and Raman spectra, providing a means to validate the calculated structures. researchgate.netumich.edu The analysis of vibrational modes allows for the assignment of specific spectral features to the motions of particular functional groups within the molecule, such as the amide I and II bands, which are sensitive to the peptide backbone conformation. researchgate.netnih.gov

Different DFT functionals and basis sets can be employed, and their choice can influence the accuracy of the results. nottingham.ac.uknih.gov For systems involving non-covalent interactions, such as the intramolecular hydrogen bonds that can form in this compound, dispersion-corrected DFT methods are often necessary to achieve accurate results. oup.com

Table 1: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Dipeptide with a Z-protecting group. This table is illustrative and based on typical values found for similar peptide structures in the literature. Actual values for this compound would require specific DFT calculations.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
Amide A (N-H stretch) ~3300-3400 Associated with the N-H bond of the peptide linkage.
C-H stretch (aromatic) ~3000-3100 C-H stretching vibrations of the benzyl (B1604629) and histidine rings.
C-H stretch (aliphatic) ~2850-3000 C-H stretching vibrations of the glycine and histidine CH₂ groups.
Amide I (C=O stretch) ~1650-1680 Primarily the C=O stretching of the peptide bond, sensitive to conformation. researchgate.net
C=O stretch (Z-group) ~1700-1720 Carbonyl stretching of the benzyloxycarbonyl protecting group.
C=O stretch (Carboxyl) ~1730-1760 Carbonyl stretching of the C-terminal carboxylic acid.
Amide II (N-H bend) ~1520-1560 A coupled mode of N-H in-plane bending and C-N stretching. researchgate.net

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. acs.org In an MD simulation, the motion of each atom is calculated by integrating Newton's equations of motion, where the forces are derived from a molecular mechanics force field. rsc.org This allows for the simulation of how a molecule like this compound moves and changes its shape in a solvent environment. rsc.orgnih.gov

To enhance the sampling of conformational space and overcome high energy barriers, various advanced simulation techniques can be employed, such as replica exchange MD, metadynamics, or accelerated MD. acs.orgaps.orgnih.gov These methods are particularly useful for studying rare events, such as large-scale conformational changes or peptide folding. The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. acs.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound. This table outlines the principal dihedral angles that define the conformation of this compound, which would be tracked in an MD simulation.

Dihedral Angle Atoms Defining the Angle Description
φ (phi) C'-N-Cα-C' Rotation around the N-Cα bond of the histidine residue.
ψ (psi) N-Cα-C'-N Rotation around the Cα-C' bond of the glycine residue.
ω (omega) Cα-C'-N-Cα Rotation around the peptide bond (C'-N). Typically close to 180° (trans).
χ1 (chi1) N-Cα-Cβ-Cγ Side-chain rotation for the histidine residue.
χ2 (chi2) Cα-Cβ-Cγ-Nδ1 Side-chain rotation for the histidine residue.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, are crucial for determining the structure and stability of biomolecules. jussieu.fr Quantum chemical methods can be used to characterize these weak interactions in detail. For this compound, this includes intramolecular hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen) and intermolecular interactions with solvent molecules. mdpi.commdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique for analyzing the electron density to identify and characterize chemical bonds and non-covalent interactions. mdpi.com By locating bond critical points in the electron density, QTAIM can provide quantitative information about the strength and nature of these interactions. jussieu.frmdpi.com Another popular method is the Non-Covalent Interaction (NCI) index, which provides a visual representation of non-covalent interactions in real space, allowing for an intuitive understanding of where these interactions occur and their nature (attractive or repulsive). jussieu.frresearchgate.net

Energy decomposition analysis (EDA) schemes, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to break down the total interaction energy between two fragments (e.g., the peptide and a solvent molecule, or two parts of the peptide itself) into physically meaningful components, such as electrostatics, exchange-repulsion, induction, and dispersion. mdpi.com This provides a deep understanding of the driving forces behind the formation of specific molecular complexes and conformations. bohrium.com

Molecular Interactions and Biochemical Recognition Mechanisms of Z Gly His Oh

Ligand Binding Studies of Z-Gly-His-OH with Metal Ions

The ability of this compound to chelate metal ions is a critical aspect of its biochemical function. The presence of multiple potential coordination sites, including the imidazole (B134444) nitrogen, the amide nitrogen and oxygen, and the terminal carboxylate, allows for the formation of stable complexes with various metal ions.

The histidine and glycine (B1666218) residues within this compound provide the primary sites for metal ion coordination. The imidazole side chain of histidine is a particularly effective ligand for transition metal ions due to the availability of two nitrogen atoms for coordination. researchgate.net The "pyridine-type" nitrogen of the imidazole ring is a strong σ-donor and is often the initial point of interaction with a metal ion.

The glycine moiety contributes to chelation through its terminal carboxylate group and the amide nitrogen and oxygen atoms of the peptide bond. In many peptide-metal complexes, the carboxylate oxygen and the amino nitrogen of the glycine fragment act as a bidentate ligand, forming a stable five-membered chelate ring. nih.gov The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

The coordination of metal ions by histidine-containing peptides is a pH-dependent process. At lower pH values, the imidazole ring and the terminal amino group are protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups become deprotonated, making them available for metal binding.

Table 1: Potential Coordination Sites of this compound for Metal Ions

MoietyPotential Coordination SiteRole in Chelation
Histidine Imidazole Nitrogen (Nπ and Nτ)Primary binding site, especially for transition metals.
Amide NitrogenCan deprotonate at higher pH to form a strong bond.
Amide OxygenCan coordinate with metal ions.
Glycine Terminal Carboxylate OxygenForms strong ionic bonds with metal ions.
Amide NitrogenCan participate in chelation.
Amide OxygenCan participate in chelation.
Z-group Carbonyl OxygenPotential for weak interaction.

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal-peptide complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes of paramagnetic ions like copper(II). The EPR spectral parameters, such as the g-values and hyperfine coupling constants (A-values), provide detailed information about the coordination geometry and the nature of the donor atoms. mdpi.commdpi.com For instance, the EPR spectrum of a Cu(II)-peptide complex can distinguish between different coordination environments, such as square planar or distorted octahedral geometries. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is another powerful tool for monitoring metal-peptide interactions. The formation of a metal complex often leads to a shift in the absorption bands of the peptide, particularly in the UV region. The d-d electronic transitions of transition metal ions, such as copper(II) and zinc(II), can also be observed in the visible region, and their position and intensity are sensitive to the coordination environment. mdpi.comrsc.org

The stability constants of metal-peptide complexes, which quantify the strength of the metal-ligand interaction, can be determined using potentiometric titrations. sphinxsai.com These studies have shown that histidine-containing peptides, including those with glycine, form stable complexes with both copper(II) and zinc(II). sphinxsai.comwikipedia.org

Table 2: Spectroscopic Data for Representative Metal-Peptide Complexes

Metal IonPeptide LigandSpectroscopic TechniqueKey Findings
Copper(II) Glycyl-L-histidineEPR, UV-VisFormation of square planar complexes at physiological pH. rsc.org
Zinc(II) Glycyl-L-histidinePotentiometry, NMRFormation of both mononuclear and binuclear complexes. sphinxsai.com
Cobalt(II) Glycyl-L-histidinePotentiometryFormation of stable complexes, with stability constants determined. sphinxsai.com

The binding of a metal ion to this compound can significantly influence the peptide's conformation and stability. The chelation of a metal ion can restrict the rotational freedom of the peptide backbone, leading to a more rigid and defined structure. This induced conformational change can be crucial for the biological activity of the peptide.

For instance, the coordination of a metal ion can bring different parts of the peptide into close proximity, facilitating specific interactions with other molecules, such as enzyme active sites. The stability of the peptide itself can also be affected. In some cases, metal binding can protect the peptide from proteolytic degradation by stabilizing a conformation that is not recognized by proteases. Conversely, in other situations, metal-induced conformational changes might expose a cleavage site, making the peptide more susceptible to hydrolysis.

The thermodynamic stability of the metal-peptide complex is a key determinant of its biological role. The stability constants for the formation of metal complexes with peptides containing glycine and histidine have been extensively studied. sphinxsai.comnih.gov These studies provide a quantitative measure of the affinity of the peptide for different metal ions and are essential for understanding the competition for metal ions in biological systems.

This compound as a Substrate or Inhibitor in Enzymatic Systems Research

The specific structure of this compound, with its protected N-terminus and a C-terminal histidine residue, makes it a valuable tool for investigating the activity and specificity of certain enzymes, particularly proteases.

This compound can serve as a substrate for carboxypeptidases, a class of metalloproteases that cleave the C-terminal amino acid from a polypeptide chain. Carboxypeptidase A, a well-studied zinc-containing enzyme, shows a preference for substrates with a C-terminal aromatic or branched aliphatic amino acid. While histidine is not the most preferred residue, the enzyme can still hydrolyze the Gly-His peptide bond.

The catalytic mechanism of carboxypeptidase A involves the coordination of the substrate's C-terminal carboxylate group to the active site zinc ion. nih.govnih.gov The zinc ion, along with specific amino acid residues in the active site, polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule. The study of the kinetics of this compound hydrolysis by carboxypeptidase A can provide insights into the enzyme's substrate specificity and catalytic mechanism. nih.gov

Furthermore, this compound can act as a competitive inhibitor for other proteases. nih.gov Its ability to bind to the active site of an enzyme without being cleaved can be used to study the enzyme's binding pocket and to develop more potent and specific inhibitors.

Modified versions of this compound can be designed to act as biochemical probes for detecting and quantifying protease activity. rsc.org For example, a fluorescent reporter group can be attached to the Z-group. In the intact probe, the fluorescence may be quenched. Upon cleavage of the Gly-His bond by a protease, the fluorophore is released, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity. acs.orgmdpi.comnih.gov

Such fluorescent probes are valuable tools in drug discovery and diagnostics for screening for protease inhibitors and for measuring protease activity in biological samples. The specificity of the probe for a particular protease can be modulated by altering the peptide sequence. The use of this compound as a scaffold allows for the investigation of proteases that recognize a C-terminal histidine residue.

Moreover, this compound can be used in activity-based protein profiling (ABPP), a chemical proteomic method that utilizes active site-directed probes to assess the functional state of enzymes in complex biological systems. By incorporating a reactive group and a reporter tag, this compound-based probes can be designed to covalently label the active site of specific metalloproteases, allowing for their identification and quantification. nih.govmdpi.com

Investigation of this compound in Redox Reactions and Antioxidant Enzyme Mimicry

The investigation into the redox behavior of peptides containing glycine and histidine, such as this compound, has provided critical insights into their antioxidant potential and mechanisms of oxidative modification. The inherent reactivity of the histidine residue, combined with its position relative to other amino acids, significantly influences the peptide's response to oxidative stress.

Studies involving the radical oxidation of isomeric di- and tripeptides of histidine (H) and glycine (G) have demonstrated that the specific sequence dictates the site of modification. sigmaaldrich.com When histidine is at the N-terminus (as in HG or HGG), the insertion of oxygen atoms primarily occurs on the histidine residue itself. sigmaaldrich.com However, when glycine is at the N-terminus (as in GH, GHG, or GGH), oxidation can occur on both the histidine and glycine residues. sigmaaldrich.com This process leads to the formation of various oxidation products, including keto, hydroxy, keto-hydroxy, and hydroperoxide derivatives. sigmaaldrich.com For peptides with a terminal glycine, oxidation products resulting from the cleavage of the peptide chain have also been identified, confirming that hydrogen abstraction can occur at the glycine residue. sigmaaldrich.com

The antioxidant capacity of the core Gly-His dipeptide structure has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Furthermore, research has shown that films composed of self-assembled Gly-His dipeptides decorated with silver nanoparticles exhibit higher antioxidant activity than ascorbic acid across a concentration range of 0–6 mg/mL, indicating a synergistic effect. nih.gov

A key area of investigation is the use of histidine-containing peptides to create artificial enzymes that mimic the function of natural antioxidant enzymes. It has been demonstrated that self-assembling peptides containing histidine can coordinate with transition metal ions, such as copper (Cu²+), to form hybrid nanomaterials with catalytic functions. rsc.orgrsc.org In their metal-free state, these peptides can form self-assembled nanotubes that exhibit hydrolase activity. rsc.orgrsc.org Upon the introduction of Cu²+, the peptides switch their molecular conformation, leading to altered morphologies and the emergence of peroxidase-like activity. rsc.orgrsc.org This switchable catalytic function provides a powerful model for antioxidant enzyme mimicry, where the peptide assembly acts as a scaffold for the catalytic metal center. The kinetic parameters for this peroxidase-like activity have been determined, as shown in the table below. rsc.org

Table 1. Michaelis-Menten Kinetic Parameters of a Self-Assembling Histidine-Containing Peptide with Peroxidase-Like Activity. rsc.org
PeptideVmax (mM s⁻¹)kcat/KM (M⁻¹ s⁻¹)
FFD-His0.01515.8
FFE-His0.04547.4
FFK-His0.02425.2
FFR-His0.02728.4

Supramolecular Chemistry and Host-Guest Recognition Involving this compound

The unique structural features of this compound, particularly the imidazole side chain of histidine, make it an important building block in supramolecular chemistry. This field relies on non-covalent interactions to construct well-ordered, functional assemblies from smaller molecular components. Histidine-containing peptides are known to undergo self-assembly into complex supramolecular nanostructures, such as nanotubes and nanosheets, driven by a combination of non-covalent forces. rsc.orgacs.org

A central concept in supramolecular chemistry is host-guest recognition, where a larger host molecule selectively binds a smaller guest molecule within a cavity or binding site. Macrocyclic compounds like cyclodextrins are archetypal hosts that are widely studied for their ability to form inclusion complexes with a variety of guest molecules in aqueous solutions. nih.govrsc.org Cyclodextrins possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar or partially nonpolar guests. nih.govnih.gov Amino acids and, by extension, peptides such as this compound can serve as guest molecules, with parts of their structure entering the host cavity to form a stable, non-covalent complex. rsc.org The formation of these host-guest systems is fundamental to applications ranging from drug delivery to the creation of molecular sensors. researchgate.net

Non-Covalent Interactions in Molecular Recognition of Peptides by Synthetic Receptors

The molecular recognition of peptides by synthetic receptors is orchestrated by a precise interplay of multiple non-covalent interactions. The specificity and stability of the resulting peptide-receptor complex depend on the geometric and chemical complementarity between the host and the guest, which is governed by these weak forces. For a peptide like this compound, the histidine residue is a key contributor to these interactions.

Hydrogen Bonding : This is a critical interaction in peptide self-assembly and recognition. The imidazole ring of histidine can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered structures like nanotubes and nanosheets. acs.orgscispace.com

π–π Stacking : The aromatic imidazole ring of histidine enables π–π stacking interactions. This force is significant in the hierarchical self-assembly of histidine-functionalized peptide amphiphiles, contributing to the stability of the resulting nanostructures. acs.orgnih.gov

Electrostatic Interactions : At physiological pH, the histidine side chain can be protonated, carrying a positive charge. This allows for strong electrostatic interactions, or salt bridges, with negatively charged residues or synthetic receptors, playing a vital role in the formation of stable non-covalent complexes. nih.gov

Hydrophobic and van der Waals Forces : These are the primary driving forces for the formation of inclusion complexes with hosts like cyclodextrins. rsc.org The nonpolar regions of the peptide guest are driven out of the aqueous environment and into the hydrophobic cavity of the host, stabilized by numerous, albeit weak, van der Waals contacts.

Anion-π Interactions : The electron-deficient aromatic ring of a protonated histidine has a high propensity to form anion-π interactions with anions or electron-rich functionalities on a receptor. nih.gov

Selectivity and Affinity in Peptide-Receptor Binding

Two critical parameters define the effectiveness of a molecular recognition event: affinity and selectivity. Affinity refers to the strength of the binding between the peptide (guest) and the receptor (host), often quantified by an association constant (Ka) or dissociation constant (Kd). Selectivity describes the ability of a receptor to bind a specific target peptide in preference to other, closely related molecules.

Affinity in host-guest systems, such as the binding of an amino acid or peptide to a cyclodextrin, is determined by the sum of all non-covalent interactions. These systems typically form well-defined 1:1 host-guest complexes, and the binding strength can be quantified by measuring the thermodynamic parameters of the association. rsc.org High affinity results from strong and numerous favorable interactions, such as the effective encapsulation of a hydrophobic moiety within a host cavity.

Selectivity arises from subtle differences in the interactions between a receptor and various potential guests. A receptor achieves selectivity by maximizing favorable contacts with the target peptide while minimizing interactions or introducing repulsive forces with non-target peptides. A clear example of this principle can be seen when comparing the non-covalent binding capabilities of histidine and arginine. Studies have shown that while both basic residues can form stable electrostatic complexes, those involving arginine are generally stronger and form more readily than those with histidine. nih.gov This difference in interaction strength forms the basis for selectivity, allowing a synthetic receptor to be designed to preferentially bind one peptide over another. Achieving high selectivity remains a significant challenge, as many peptide ligands may interact with multiple receptors, leading to complex biological or systemic effects. nih.gov The careful selection of a ligand with high affinity and specificity for its intended target is therefore crucial for the development of effective molecular systems. dovepress.com

Advanced Analytical Methodologies for Z Gly His Oh Research

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Analysis

Derivatization is a key strategy in the analysis of amino acids and peptides, including Z-Gly-His-OH, to improve their chromatographic behavior and detection sensitivity. greyhoundchrom.comgoogle.com This chemical modification targets specific functional groups to enhance properties like volatility for gas chromatography or ionization efficiency for mass spectrometry. greyhoundchrom.comnih.gov

Rational Design of Derivatization Reagents for Improved Volatility and Ionization

The rational design of derivatization reagents is centered on their ability to react specifically with the functional groups of this compound, which include a carboxylic acid, a secondary amide, and the imidazole (B134444) group of the histidine residue. For instance, to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS), silylation reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are employed. nih.gov These reagents convert the polar -COOH and -NH groups into less polar and more volatile silyl (B83357) derivatives. nih.govnih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to enhance ionization efficiency and chromatographic retention. Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to label the primary and secondary amines, improving their detection. nih.gov Another common reagent, dansyl chloride, reacts with amino and phenolic hydroxyl groups, significantly increasing the sensitivity of detection in LC-MS analysis. researchgate.net The choice of reagent is critical and depends on the analytical technique and the specific information required.

Application in High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

In the context of LC-MS, derivatization of this compound can significantly improve its separation from complex matrices and enhance its ionization. nih.gov Pre-column derivatization with reagents like urea (B33335) can improve the resolution of amino acids and peptides during LC analysis. mdpi.com For this compound, derivatizing the free carboxyl group and the imidazole nitrogen can lead to better peak shapes and increased retention on reversed-phase columns. The use of isotope-labeled derivatizing agents can also facilitate accurate quantification. nih.gov LC-MS methods for dipeptide analysis often utilize reversed-phase chromatography with mobile phases containing additives like formic acid to ensure good peak shape and compatibility with mass spectrometry. tandfonline.com

Table 1: Common Derivatization Reagents for LC-MS Analysis of Peptides

ReagentTarget Functional GroupAdvantage
Dansyl ChloridePrimary and secondary amines, phenolic hydroxylsIncreased detection sensitivity. researchgate.net
Fmoc-ClPrimary and secondary aminesImproved chromatographic separation. nih.gov
UreaAmino groupsImproved resolution and UV response. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Stable Derivatives

For GC-MS analysis, this compound must be converted into a thermally stable and volatile derivative. nih.gov This is typically achieved through a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino and imidazole groups. A common approach involves esterification with an alcohol (e.g., methanol (B129727) in the presence of HCl) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivative is sufficiently volatile and thermally stable for GC-MS analysis. The mass spectrum of the derivatized this compound will exhibit characteristic fragments that can be used for its identification and quantification. researchgate.net

Table 2: Derivatization Steps for GC-MS Analysis of Amino Acids and Peptides

StepReagentPurpose
EsterificationMethanol/HClConverts carboxyl groups to methyl esters. nih.gov
AcylationPentafluoropropionic anhydride (PFPA)Converts amino and hydroxyl groups to PFP derivatives. nih.gov
SilylationN-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Converts polar functional groups to volatile silyl derivatives. nih.gov

Detailed Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of peptides like this compound. acs.orgresearchgate.net It provides information on the molecular weight and, through fragmentation analysis, the amino acid sequence. wiley-vch.de

Tandem Mass Spectrometry for Sequence Verification and Structural Elucidation

In tandem mass spectrometry, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The major fragmentation pathways for peptides involve cleavage of the peptide backbone, leading to the formation of b- and y-type ions. wiley-vch.deacs.org For this compound, the expected b-ion would correspond to the Z-Gly portion, while the y-ion would represent the His residue.

The fragmentation of the histidine side chain is also a key diagnostic feature. The imidazole ring can undergo characteristic losses. Additionally, the benzyloxycarbonyl (Z) protecting group can be lost as a benzyl (B1604629) or toluene (B28343) fragment. The analysis of these fragmentation patterns allows for the unambiguous verification of the this compound sequence and structure. tamu.edu Studies on similar dipeptides have shown that the presence of a histidine residue can influence the fragmentation, promoting certain cleavage pathways. acs.orgtamu.edu

Table 3: Predicted Major Fragment Ions of this compound in Tandem MS

Ion TypeFragment StructureDescription
b₁Z-NH-CH₂-CO⁺Cleavage of the Gly-His peptide bond, retaining the N-terminal portion.
y₁H₂N⁺-CH(CH₂-Im)-COOHCleavage of the Gly-His peptide bond, retaining the C-terminal portion.
Immonium IonH₂N⁺=CH-CH₂-ImCharacteristic fragment of the histidine residue.
[M+H - C₇H₇]⁺Loss of the benzyl group from the Z-protecting group.
[M+H - C₇H₈]⁺Loss of toluene from the Z-protecting group.

Synergistic Application of Spectroscopic and Chromatographic Techniques

The combination of chromatographic separation with spectroscopic detection offers a powerful approach for the comprehensive analysis of this compound in complex mixtures. mdpi.comjapsonline.com This synergistic approach ensures that the analyte is well-separated from potential interferences before it is identified and quantified.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a prime example of this synergy. nih.gov The HPLC system separates this compound from other components based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, which provides highly specific detection and structural information. This combination is particularly valuable for analyzing biological samples or reaction mixtures where numerous other compounds may be present. researchgate.netnih.gov The development of two-dimensional LC (2D-LC) methods further enhances the separation power, which is beneficial for resolving complex mixtures containing isomeric or closely related peptides. mdpi.com

Research Applications and Future Directions for Z Gly His Oh Studies

Z-Gly-His-OH as a Synthetic Building Block for Complex Peptide Architectures and Foldamers

This compound is a crucial building block in the field of peptide synthesis, facilitating the construction of more intricate peptide structures and foldamers. chemimpex.comrsc.org The presence of the benzyloxycarbonyl (Z) protecting group on the glycine (B1666218) residue provides a stable yet removable functionality, essential for controlled, stepwise peptide elongation. The histidine residue, with its imidazole (B134444) side chain, introduces a key functional and structural element.

The incorporation of this compound into peptide chains can influence the resulting three-dimensional structure. researchgate.net This is particularly relevant in the design of foldamers, which are non-natural oligomers that adopt specific, well-defined conformations. rsc.orgrsc.org The defined stereochemistry and the potential for the histidine moiety to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make this compound a valuable component for directing the folding of synthetic oligomers into predictable secondary structures like helices. rsc.orgchinesechemsoc.org The synthesis of such complex architectures is often achieved through solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated into a growing peptide chain. rsc.orgnih.gov

The versatility of this compound as a building block is further highlighted by its use in creating chimeric molecules, where peptide fragments are combined with other molecular entities like lipids or glycans to generate novel biomaterials with tailored properties. mpg.de

Development of Novel Peptide-Based Probes and Research Tools

The unique properties of the Gly-His motif are harnessed in the development of specialized research tools, particularly peptide-based probes for molecular imaging and sensing. nih.govrhhz.net The histidine residue's ability to coordinate with metal ions, such as copper (Cu²⁺), is a key feature exploited in these applications. sigmaaldrich.commdpi.com

Researchers have designed fluorescent probes where the Gly-His sequence acts as a recognition and binding site for specific analytes. For instance, peptide probes incorporating a fluorophore and a Gly-His segment can be used for the detection of metal ions or other small molecules. mdpi.com The binding of the target analyte to the histidine residue can induce a conformational change in the peptide, leading to a measurable change in the fluorescence signal. mdpi.comchinesechemsoc.org

Furthermore, the Gly-His dipeptide can be incorporated into larger peptide sequences that are substrates for specific enzymes. medchemexpress.com By attaching a reporter molecule, such as a fluorophore or a quencher, to the peptide, researchers can create activatable probes that signal the presence and activity of enzymes like matrix metalloproteinases (MMPs). nih.gov These probes are designed to be in a "quenched" state until the peptide backbone is cleaved by the target enzyme, resulting in a detectable signal. nih.gov This strategy has been successfully employed to develop imaging agents for various diseases, including cancer. nih.gov

Advanced Theoretical Predictions and Experimental Validation for this compound Derivatives

The study of this compound and its derivatives benefits significantly from the synergy between computational modeling and experimental validation. frontiersin.orgplos.org Theoretical methods, such as Density Functional Theory (DFT), are employed to predict the structural and energetic properties of these molecules. researchgate.netchemrxiv.org These computational approaches can provide insights into the conformational landscape of this compound, identifying the most stable three-dimensional arrangements and the energy barriers for interconversion between different conformers. researchgate.net

Such theoretical predictions are crucial for understanding how the dipeptide will behave in different environments and how it will influence the structure of larger peptides into which it is incorporated. acs.org For example, computational models can predict the binding affinities of this compound derivatives to specific protein targets or their potential to self-assemble into ordered structures. frontiersin.org

Emerging Methodologies in Integrated Structural Biology and Chemical Biology Applicable to this compound Studies

The investigation of this compound and its role in biological systems is being advanced by emerging methodologies that integrate structural biology and chemical biology. thermofisher.comoup.com Integrative structural biology combines data from multiple experimental techniques to generate a more complete and accurate picture of molecular structures and their interactions. thermofisher.comsalilab.orgmdpi.com For a dipeptide like this compound, this could involve combining high-resolution data from X-ray crystallography or NMR with information from techniques like mass spectrometry (MS) to understand its dynamic behavior and interactions with other molecules. ucl.ac.uk

Chemical biology provides a powerful toolkit for probing the function of molecules like this compound in complex biological environments. chemscene.comacs.orgnih.gov This includes the development of chemical probes and the use of techniques like chemical proteomics to identify interaction partners. acs.orgacs.org For example, this compound could be incorporated into a larger peptide that is then modified with a reactive group and a reporter tag. acs.org This "chimeric" molecule can then be used to covalently label and identify its binding partners within a cell. acs.org

Furthermore, advances in chemical protein synthesis, such as native chemical ligation (NCL), allow for the precise, site-specific incorporation of modified amino acids, including derivatives of this compound, into proteins. rsc.org This enables detailed structure-function studies that would be difficult to achieve using traditional molecular biology techniques. rsc.orgnih.gov The combination of these cutting-edge methodologies will undoubtedly lead to a deeper understanding of the roles that this compound and related motifs play in biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-Gly-His-OH, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protecting groups and coupling agents like HBTU or DIC. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column (e.g., 5 µm particle size, 4.6 × 250 mm) and UV detection at 220 nm is used for purity assessment. Quantify impurities via area normalization and confirm identity via LC-MS (ESI+) and 1^1H/13^13C NMR spectroscopy .
  • Key Considerations : Optimize coupling efficiency by adjusting reaction time (e.g., 2–4 hours) and deprotection steps (20% piperidine in DMF). Validate purity thresholds (>95%) using ICH Q2(R1) guidelines for analytical method validation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks using 1^1H (500 MHz) and 13^13C (125 MHz) in DMSO-d6 or D2O (pH-adjusted).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (MW: 385.4 g/mol).
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4 PBS) at 25°C.
  • FT-IR : Identify amide I (1650 cm1^{-1}) and II (1550 cm1^{-1}) bands for peptide backbone confirmation .

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–9) at 40°C/75% RH for 4 weeks. Monitor degradation via RP-HPLC and quantify using a validated calibration curve. Apply the Arrhenius equation to predict shelf-life at 25°C. Include control samples with antioxidants (e.g., 0.1% BHT) to assess oxidative degradation pathways .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interactions with transition metal ions (e.g., Cu2+^{2+}, Zn2+^{2+})?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to determine binding stoichiometry and affinity (Kd_d) in Tris-HCl buffer (pH 7.4, 25°C). Complement with UV-Vis spectroscopy (200–400 nm) to detect charge-transfer bands. Validate via molecular dynamics (MD) simulations (AMBER force field) to model coordination geometry .
  • Data Contradiction Analysis : Discrepancies in reported Kd_d values may arise from buffer composition (e.g., competing ions) or peptide:metal ratios. Replicate experiments under standardized conditions and compare with crystallographic data (if available) .

Q. How can computational models predict this compound’s conformational dynamics in biological environments?

  • Methodological Answer : Perform MD simulations (GROMACS/NAMD) in explicit solvent (e.g., TIP3P water) at 310 K. Analyze root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) to track folding/unfolding. Validate predictions using experimental CD spectra or small-angle X-ray scattering (SAXS) .

Q. What experimental strategies resolve contradictions in this compound’s reported chelation behavior across studies?

  • Methodological Answer : Systematically vary experimental parameters:

  • pH : Test chelation at physiological (pH 7.4) vs. acidic (pH 4.5) conditions.
  • Ionic Strength : Adjust NaCl concentration (0–150 mM) to screen electrostatic effects.
  • Metal Source : Compare chloride vs. sulfate salts to exclude counterion interference.
  • Analytical Cross-Validation : Use multiple techniques (e.g., ITC, EPR, XAS) to confirm binding modes .

Q. How does this compound influence cellular redox homeostasis in in vitro models?

  • Methodological Answer : Treat cell lines (e.g., HEK293 or SH-SY5Y) with 10–100 µM this compound and measure:

  • ROS Levels : Fluorescent probes (DCFH-DA) via flow cytometry.
  • Antioxidant Enzymes : SOD and catalase activity via colorimetric assays.
  • Gene Expression : qRT-PCR for Nrf2 and HO-1. Include NAC (5 mM) as a positive control. Ensure adherence to NIH guidelines for preclinical reporting (e.g., cell line authentication, passage number documentation) .

Methodological Frameworks for Rigor

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: peptide; Intervention: synthesis/analysis; Comparison: alternative methods; Outcome: purity/activity) .
  • Data Analysis : For quantitative studies, use ANOVA with post-hoc Tukey tests; for qualitative contradictions, apply iterative thematic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-His-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-His-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.